1-Chloro-3-hydroxypropan-2-YL octadecanoate

Description

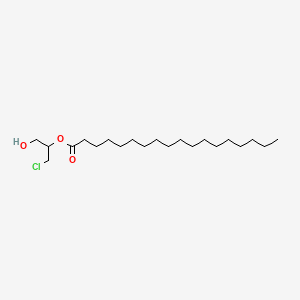

1-Chloro-3-hydroxypropan-2-YL octadecanoate is a chlorinated glycerol ester derivative featuring an octadecanoate (stearate) group at the 2-position and a hydroxyl group at the 3-position, with a chlorine substituent at the 1-position. This compound combines the hydrophobic properties of the long-chain stearic acid with the reactive chloro and hydroxyl groups, making it structurally distinct from non-halogenated esters.

Properties

IUPAC Name |

(1-chloro-3-hydroxypropan-2-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDKLQCGMGDAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858402 | |

| Record name | 1-Chloro-3-hydroxypropan-2-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-55-8 | |

| Record name | 1-Chloro-3-hydroxypropan-2-yl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Chloro-3-hydroxypropan-2-yl octadecanoate, also known as 1-stearoyl-3-chloropropanediol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research and medicine.

- Molecular Formula : C₁₈H₃₆ClO₃

- Molecular Weight : 377.001 g/mol

- Melting Point : 36-37 °C

The biological activity of this compound is largely attributed to its structural components, specifically the chloro and hydroxy groups. These functional groups enable the compound to engage in various biochemical interactions:

- Nucleophilic Substitution : The chloro group can undergo nucleophilic substitution reactions, which may alter the activity of target biomolecules.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins or nucleic acids, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activities

This compound has been studied for several biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes.

Anthelmintic Activity

Some studies suggest that derivatives of this compound may interact with specific ion channels in nematodes, leading to paralysis and inhibition of gastrointestinal nematodes. This property positions it as a potential candidate for developing anthelmintic therapies, particularly against helminth infections .

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a topical antiseptic .

Anthelmintic Effects

In a laboratory setting, researchers evaluated the effects of this compound on free-living nematodes. The results indicated that it caused significant paralysis at specific concentrations, suggesting that it could be further developed into an effective treatment for nematode infections .

Applications in Medicine and Industry

This compound is being explored for various applications:

- Drug Development : Its unique properties make it a promising candidate for drug formulation, particularly in creating targeted therapies against infections.

- Industrial Uses : The compound can serve as an intermediate in synthesizing other complex organic molecules, showcasing its versatility in chemical manufacturing.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Hydroxy-3-(octadecanoyloxy)propan-2-YL Octadecanoate

- Structure : Lacks the chlorine atom at the 1-position, replaced by a hydroxyl group.

- The dual hydroxyl groups enhance hydrophilicity, which may improve solubility in polar solvents compared to the chlorinated analog.

- Applications : Used in lipid bilayers and as a surfactant due to its amphiphilic nature .

1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine (DSPE)

- Structure: Contains phosphorylethanolamine instead of chlorine and hydroxyl groups.

- Properties: The phosphate group confers negative charge, enabling interactions with cationic molecules. DSPE is a critical component of lipid nanoparticles (e.g., mRNA vaccines).

- Applications : Drug delivery systems, lipid bilayer studies .

1-Chloro-2-methyl-2-propanol

- Structure : Shares a chlorine and hydroxyl group but lacks the stearate chain.

- Properties : Volatile and smaller in size, leading to higher acute toxicity (e.g., skin/eye irritation).

- Applications : Solvent or intermediate in organic synthesis .

| Parameter | This compound | 1-Chloro-2-methyl-2-propanol |

|---|---|---|

| CAS Number | Not available | 558-42-9 |

| Toxicity | Likely lower (due to stearate) | High (acute exposure risks) |

| Volatility | Low | High |

Key Research Findings and Data Gaps

- Biological Interactions : Similar chlorinated glycerol derivatives (e.g., 1,2,3-trichloropropane) exhibit hepatotoxicity, but the stearate chain in this compound may mitigate such effects .

- Stability: The compound’s stability under hydrolytic conditions is unstudied, though non-chlorinated analogs like DSPE show high thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.